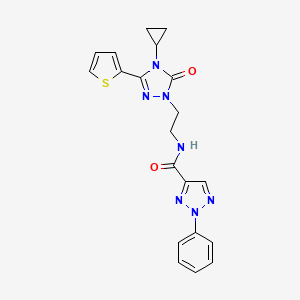

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to the targeted molecule often involves multi-step chemical processes. For example, the synthesis of 4-amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives involves X-ray diffraction techniques and is characterized by IR, 1H NMR, and 13C NMR spectroscopy, demonstrating strong intermolecular hydrogen bonds and a structured framework formed by these bonds (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Molecular Structure Analysis

The crystal structures of molecules within this chemical class reveal non-planar configurations and delocalization of π-electron density within the triazole ring. These features are indicative of the complex molecular interactions and the electronic properties of the compounds (Boechat, Carvalho, Quaresma, Wardell, & Wardell, 2016).

Chemical Reactions and Properties

Compounds with the triazole core, like the one discussed, participate in a variety of chemical reactions, reflecting their rich chemical properties. For instance, the synthesis of triazole derivatives often involves reactions that lead to the formation of compounds with anticancer activity screening potential. These processes highlight the reactivity and application potential of triazole-based compounds in medicinal chemistry (Pokhodylo, Slyvka, & Pavlyuk, 2021).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and hydrogen bonding patterns, are crucial for understanding their behavior in different environments. Studies have shown that the molecules can form two-dimensional framework structures and chains of rings through hydrogen bonds, influencing their solubility, stability, and reactivity (Şahin et al., 2014).

Chemical Properties Analysis

The chemical properties of these molecules, including reactivity with nucleophiles and electrophiles, are determined by their molecular structure. The presence of cyclopropyl and thiophenyl groups along with the triazole ring contributes to the molecule's unique chemical behavior, potentially offering a variety of interaction sites for chemical reactions and binding (Pokhodylo et al., 2021).

Aplicaciones Científicas De Investigación

Cancer Cell Migration and Growth Inhibition

Research on 1,2,4-triazole derivatives bearing hydrazone moiety demonstrates significant cytotoxicity against melanoma, breast cancer, and pancreatic carcinoma cell lines. These compounds, due to their selectivity towards cancer cells, particularly inhibited melanoma cell migration and were identified as potential antimetastatic candidates. This suggests that derivatives of the compound could be explored for their anticancer properties (Šermukšnytė et al., 2022).

Antimicrobial Activity

Another area of research involves the synthesis of hybrid molecules containing various pharmacophoric groups, including 1,2,4-triazole, and investigating their biological activities. Studies have demonstrated that such compounds exhibit good to moderate antimicrobial activity against a range of microorganisms. This indicates that the compound of interest might also possess antimicrobial properties worth investigating (Başoğlu et al., 2013).

Synthetic Methodologies

Research into the reaction mechanisms and synthetic applications of 1,2,4-triazine derivatives reveals innovative pathways for creating novel compounds. For example, studies on the reactivity of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea highlight unique rearrangement processes, potentially offering new synthetic routes for compounds with similar structures (Ledenyova et al., 2018).

Propiedades

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N7O2S/c28-19(16-13-22-27(23-16)15-5-2-1-3-6-15)21-10-11-25-20(29)26(14-8-9-14)18(24-25)17-7-4-12-30-17/h1-7,12-14H,8-11H2,(H,21,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUOAQVOSJBLGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2487619.png)

![N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide](/img/structure/B2487627.png)

![8-{3-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2487640.png)

![2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride](/img/structure/B2487641.png)